Spermidine-(butyl-13C4) trihydrochloride

Description

Overview of Polyamines in Cellular Homeostasis and Biological Function

Polyamines are small, positively charged molecules that are essential for a multitude of cellular processes. researchgate.netphysiology.org Their levels are tightly regulated, and any disturbance in their metabolism can be associated with various pathological conditions. mdpi.com

Polyamines, including spermidine (B129725), are fundamentally involved in cell growth, proliferation, and differentiation. researchgate.netnih.gov They play a critical role in the cell cycle, and a sufficient amount of spermidine is necessary to maintain a normal cell cycle. nih.gov Studies have shown a strong correlation between intracellular spermidine levels and cell proliferation. nih.govspandidos-publications.com For instance, spermidine has been shown to be involved in both the proliferation and differentiation of human promyelocytic leukemia cells. nih.gov It can also promote the differentiation of pre-adipocytes into mature adipocytes. nih.gov

Polyamines are integral to the processes of post-transcriptional regulation and protein synthesis. nih.govnih.gov They influence the structure of nucleic acids and are involved in RNA processing and translation. nih.gov A key function of spermidine is its role as a precursor for the synthesis of hypusine, a unique amino acid that is essential for the function of eukaryotic initiation factor 5A (eIF5A), a protein critical for cell proliferation and protein synthesis. nih.govpnas.org The depletion of spermidine and another polyamine, spermine (B22157), has been shown to cause a complete halt in translation and cell growth in mammalian cells. pnas.org

Spermidine is a key endogenous polyamine that is synthesized in the cytoplasm of cells from the amino acid arginine. nih.gov It is involved in a wide array of cellular functions, including maintaining the stability of the cell membrane, enhancing the activities of antioxidant enzymes, and inducing autophagy, a cellular recycling process. nih.govnaturalmicronchem.com The levels of spermidine are carefully controlled through its synthesis, breakdown, and transport across cell membranes. mdpi.com

Rationale for Utilizing Isotopic Labeling in Metabolic Research

Isotopic labeling is a powerful technique used in metabolic research to trace the journey of molecules through various biochemical pathways. creative-proteomics.com

Stable isotope tracing offers significant advantages for studying the dynamic changes in metabolite levels and the flow of atoms through metabolic networks. creative-proteomics.comnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to use in a wider range of studies, including those involving human subjects. nih.gov This technique allows for the simultaneous assessment of multiple metabolic pathways over extended periods, providing a more comprehensive and in-depth analysis of metabolism. frontiersin.org By using tracers like Spermidine-(butyl-13C4) trihydrochloride, researchers can track the incorporation of the stable isotope label into downstream metabolites, offering insights into the activity of various metabolic pathways. creative-proteomics.comfrontiersin.org

A key advantage of using stable isotope-labeled compounds is the ability to distinguish between molecules that are produced internally (endogenous) and those that are introduced from an external source (exogenous). nih.govamericanchemistry.com When a stable isotope-labeled compound like this compound is administered, any metabolites derived from it will carry the isotope tag. nih.gov This allows them to be easily differentiated from their endogenously produced counterparts using techniques like mass spectrometry. nih.govacs.org This distinction is crucial for accurately quantifying the contribution of external sources to the total pool of a particular metabolite and for understanding how exogenous substances are metabolized and utilized by the body. acs.orgnih.gov

Chemical and Physical Properties

This compound is a solid, white to off-white powder. sigmaaldrich.comchemicalbook.com It is the trihydrochloride form of spermidine, which enhances its stability for storage and transport. naturalmicronchem.com

| Property | Value | Source |

| CAS Number | 1313734-84-7 | sigmaaldrich.com |

| Molecular Formula | C₃H₉N(¹³CH₂)₄NH₂ · 3HCl | sigmaaldrich.com |

| Molecular Weight | 258.60 g/mol | sigmaaldrich.com |

| Melting Point | 257-259 °C | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

Quantitative Analysis in Complex Biological Systems

The precise measurement of metabolites in complex biological matrices such as blood, tissues, and cells presents a significant analytical challenge. Endogenous substances can interfere with detection, leading to inaccurate quantification. Stable isotope-labeled compounds, such as Spermidine-(butyl-¹³C₄) trihydrochloride, are invaluable tools for overcoming these challenges in quantitative analysis.

This labeled analogue of spermidine serves as an ideal internal standard for mass spectrometry-based quantification. nih.gov Because it has the same chemical properties and ionization efficiency as the unlabeled (endogenous) spermidine, it co-elutes during chromatography and experiences similar effects from the sample matrix. However, due to the incorporation of four ¹³C atoms in its butyl group, it has a distinct, higher mass-to-charge ratio (M+4) that allows it to be separately identified by the mass spectrometer. sigmaaldrich.comsigmaaldrich.com By adding a known amount of the labeled standard to a sample, researchers can accurately calculate the concentration of the endogenous spermidine by comparing the signal intensities of the labeled and unlabeled forms. This method, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative metabolomics.

Scope and Objectives of Research Using this compound

The primary application of Spermidine-(butyl-¹³C₄) trihydrochloride in research is to facilitate the accurate and reliable investigation of polyamine metabolism and function. Its use allows for a deeper understanding of the roles these molecules play in health and disease.

Role as an Internal Standard for Polyamine Quantification

Spermidine-(butyl-¹³C₄) trihydrochloride is crucial as an internal standard for the quantification of spermidine and other related polyamines in various biological samples. nih.gov Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on such standards to ensure accuracy and reproducibility. Research has demonstrated the successful use of ¹³C₄-spermidine for validating methods to measure a panel of biogenic amines in human serum. nih.gov

Table 1: Example of Polyamines Quantified Using a Method with Labeled Internal Standards

| Analyte | Internal Standard Used |

| 1,3-diaminopropane | d₈-putrescine |

| Putrescine | d₈-putrescine |

| Cadaverine | d₈-putrescine |

| N-acetyl-putrescine | d₈-putrescine |

| Spermidine | ¹³C₄-spermidine |

| Spermine | d₈-spermine |

| N¹-acetyl-spermine | Not specified |

| L-ornithine | ¹³C₅-ornithine |

| This table is illustrative and based on a study that used a suite of labeled internal standards for polyamine analysis. nih.gov |

Application in Tracing Spermidine Metabolism and Interconversion

Beyond its role as a quantification standard, Spermidine-(butyl-¹³C₄) trihydrochloride can be used as a tracer to follow the metabolic fate of spermidine within a cell or organism. By introducing the labeled spermidine, researchers can track its conversion into other polyamines, such as spermine, or its catabolism.

For instance, studies on T cell differentiation have utilized stable isotopes to trace the sources of polyamines. nih.gov While this particular study used ¹³C-labeled putrescine to trace its conversion to spermidine, the principle is directly applicable. If Spermidine-(butyl-¹³C₄) trihydrochloride were administered to cells, the appearance of a ¹³C₄-labeled spermine would definitively show the metabolic conversion of spermidine to spermine. This allows researchers to map the activity of the polyamine metabolic network under different conditions. nih.gov

Table 2: Illustrative Tracer Experiment for Spermidine Metabolism

| Labeled Substrate Administered | Potential Labeled Products Detected | Metabolic Pathway Indicated |

| ¹³C-Putrescine | ¹³C-Spermidine, ¹³C-Spermine | Putrescine -> Spermidine -> Spermine |

| Spermidine-(butyl-¹³C₄) trihydrochloride | ¹³C₄-Spermine | Spermidine -> Spermine |

| ¹³C-Arginine | ¹³C-Ornithine -> ¹³C-Putrescine -> ¹³C-Spermidine | Arginine -> Urea Cycle -> Polyamine Synthesis |

| This table illustrates the principles of metabolic tracing for the polyamine pathway. |

Advancing Understanding of Spermidine-Mediated Biological Processes

By enabling accurate quantification and metabolic tracing, Spermidine-(butyl-¹³C₄) trihydrochloride helps to advance our understanding of how spermidine influences biological processes. For example, accurately measuring spermidine levels is critical in studies investigating its role in aging, neurodegeneration, and cancer. biocrates.comnih.govaging-us.com

Research has shown that spermidine levels decline with age, and supplementation can have protective effects. nih.gov The ability to precisely measure these levels in response to interventions is paramount. Furthermore, understanding the flux through the polyamine pathway, as revealed by tracer studies, can shed light on the regulation of processes like autophagy and cell proliferation. nih.govresearchgate.netresearchgate.net For example, determining how disease states or therapeutic interventions alter the conversion rates between polyamines can provide crucial insights into the mechanisms of action. This detailed metabolic information is essential for developing new therapeutic strategies targeting polyamine metabolism. researchgate.net

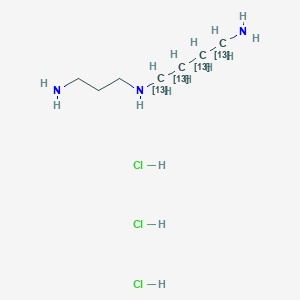

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-(3-aminopropyl)(1,2,3,4-13C4)butane-1,4-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1+1,2+1,4+1,6+1;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNBIHVSOPXFMR-GOOBRNBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)CN[13CH2][13CH2][13CH2][13CH2]N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746459 | |

| Record name | N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313734-84-7 | |

| Record name | N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1313734-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Frameworks for Spermidine Butyl 13c4 Trihydrochloride Application

Analytical Techniques for Quantitative Polyamine Analysis

The quantification of polyamines, such as spermidine (B129725), from complex biological matrices is essential for understanding their roles in cellular functions and disease. nih.gov Due to their polar nature and typically low concentrations, sophisticated analytical techniques are required. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common, but liquid chromatography-mass spectrometry (LC-MS), especially tandem mass spectrometry (LC-MS/MS), has become the gold standard for its superior sensitivity and selectivity. researchgate.netresearchgate.net The use of stable isotope-labeled internal standards, like Spermidine-(butyl-13C4) trihydrochloride, is fundamental to achieving accurate and reproducible quantification with these methods. libios.fr

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

LC-MS/MS methods provide a robust platform for the simultaneous quantification of multiple polyamines in diverse biological samples, including plasma, tissues, and cell cultures. nih.govnih.gov These protocols are prized for their ability to accurately measure low-level analytes in complex mixtures. proteomics.com.au The use of an isotopically labeled internal standard such as this compound is integral to these protocols, as it co-elutes with the endogenous analyte and experiences similar ionization effects, thereby correcting for variations throughout the analytical process. libios.fr

The initial step in polyamine analysis from biological samples involves extraction, often through protein precipitation. nih.gov This is commonly achieved using acids like perchloric acid (PCA) or trichloroacetic acid (TCA). stanford.eduresearchgate.net For instance, a common procedure involves deproteinizing serum samples with 4% TCA. figshare.com Following extraction, a critical step for analyzing polyamines by reversed-phase LC-MS is derivatization. nih.gov Polyamines are small, highly polar molecules that exhibit poor retention on conventional reversed-phase columns and often ionize inefficiently. nih.govnih.gov Derivatization addresses these challenges by increasing the hydrophobicity and molecular weight of the analytes, which improves chromatographic retention and enhances ionization efficiency for mass spectrometry detection. researchgate.net

Several reagents are used for this purpose:

Isobutyl chloroformate: This reagent reacts with primary and secondary amines to form carbamoyl (B1232498) derivatives, which show excellent chromatographic behavior and sensitivity in LC-MS/MS. nih.govfigshare.com

Dansyl chloride: A widely used reagent that creates fluorescent dansylated derivatives, enabling sensitive detection. nih.govresearchgate.net

Benzoyl chloride: Used to form benzoylated derivatives that can be detected by UV or mass spectrometry. researchgate.netiiste.org

N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC): This reagent also yields highly fluorescent derivatives suitable for sensitive analysis. researchgate.net

During sample preparation, a known amount of this compound is added at the earliest stage to mimic the handling of the endogenous spermidine through extraction, derivatization, and final analysis. stanford.edu

Table 1: Common Derivatization Reagents for Polyamine Analysis

| Reagent | Derivative Formed | Key Advantages |

| Isobutyl chloroformate | Carbamate | Produces sharp peaks and allows for fast and efficient derivatization. nih.govfigshare.com |

| Dansyl chloride | Dansyl | Creates highly fluorescent derivatives, offering excellent sensitivity. nih.govresearchgate.net |

| Benzoyl chloride | Benzoyl | Increases UV detection sensitivity and is suitable for RP-HPLC. researchgate.netiiste.org |

| FMOC-Cl | Fluorenylmethyloxycarbonyl | Provides stable derivatives with strong fluorescence for high sensitivity. researchgate.net |

The chromatographic separation of derivatized polyamines is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC). iiste.org The choice of column and mobile phase is critical for achieving good resolution between different polyamines and separating them from matrix components.

Columns: C18 columns are the most frequently used stationary phases for separating derivatized polyamines. nih.govfigshare.comiiste.org Columns with smaller particle sizes (e.g., 2.6 µm) can provide higher efficiency and better resolution. nih.gov

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component and an organic solvent, most commonly acetonitrile (B52724). researchgate.netiiste.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate all compounds of interest in a single run. nih.gov Formic acid or ammonium (B1175870) formate (B1220265) are common additives to the mobile phase to improve peak shape and ionization efficiency in the mass spectrometer. figshare.com For example, a binary gradient might start with a lower concentration of acetonitrile and increase it to elute the more strongly retained, derivatized polyamines like spermine (B22157). nih.govresearchgate.net

The stable isotope-labeled standard, this compound, has nearly identical chromatographic properties to its native counterpart, ensuring they elute at the same retention time. mdpi.com This co-elution is crucial for accurate quantification.

Tandem mass spectrometry (MS/MS) is the detection method of choice for its high selectivity and sensitivity. proteomics.com.au Among MS/MS techniques, Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the most powerful for quantification. wikipedia.orgcuni.cz

In an SRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the derivatized polyamine of a specific mass-to-charge ratio, m/z). This selected ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (product ion). researchgate.net This specific precursor-to-product ion pair is called a "transition." cuni.cz By monitoring a unique transition for each analyte, SRM provides excellent specificity, filtering out background noise and interferences from the complex sample matrix. proteomics.com.auresearchgate.net

For quantitative analysis using this compound, at least two SRM transitions are monitored simultaneously: one for the endogenous, unlabeled spermidine and one for the ¹³C-labeled internal standard. mdpi.com Because the internal standard is present at a known concentration, the ratio of the peak area of the endogenous spermidine to the peak area of the internal standard can be used to calculate the exact concentration of spermidine in the original sample. libios.fr

Table 2: Example of SRM Transitions for Spermidine Analysis after Derivatization

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| Spermidine derivative | [Analyte-specific value] | [Analyte-specific value] | Transition for the endogenous compound. |

| Spermidine-(butyl-¹³C₄) derivative | [Analyte-specific value + 4] | [Analyte-specific value + 4] | Transition for the internal standard, reflecting the +4 mass shift. mdpi.com |

Note: The exact m/z values depend on the derivatization reagent used.

Validation of Isotopic Enrichment and Purity

The reliability of quantitative data obtained using stable isotope dilution mass spectrometry is directly dependent on the quality of the isotopic standard. libios.fr Therefore, it is essential to validate the isotopic enrichment and chemical purity of this compound. This ensures that the concentration of the internal standard stock solution is accurately known and that there is no significant contribution from unlabeled species within the standard.

Isotopic purity refers to the percentage of the labeled compound that contains the stable isotope at the designated positions. For this compound, the target isotopic purity is high, often specified as 99 atom % ¹³C. This means that 99% of the molecules in the standard contain four ¹³C atoms in the butyl chain. High isotopic purity is crucial to prevent signal overlap and to ensure that the internal standard's signal is distinct from the natural isotopic distribution of the unlabeled analyte.

The assessment of isotopic purity is performed by the manufacturer using high-resolution mass spectrometry. nih.gov This technique can resolve the different isotopologues and allows for the calculation of the enrichment level. nih.govisotope.com A Certificate of Analysis (CoA) provided with the standard will document this purity. In addition to isotopic purity, chemical purity is also assessed, which for this compound is typically ≥95%.

Table 3: Properties of this compound

| Property | Value | Source |

| Linear Formula | NH₂(CH₂)₃NH(¹³CH₂)₄NH₂ • 3HCl | |

| Molecular Weight | 258.60 g/mol | |

| Mass Shift | M+4 | |

| Isotopic Purity | 99 atom % ¹³C | |

| Chemical Purity | ≥95% (CP) | |

| Form | Powder | |

| Storage Temperature | −20°C |

Determination of Chemical Purity (e.g., 95% CP)

The utility of this compound in metabolic research is fundamentally dependent on its chemical purity (CP). Chemical purity refers to the proportion of the compound that is chemically the intended molecule, distinct from its isotopic enrichment. A typical specification, such as 95% CP, indicates that 95% of the substance is spermidine trihydrochloride, while the remaining 5% may consist of impurities like starting materials, byproducts, or other related compounds. sigmaaldrich.com

Ensuring high chemical purity is critical as impurities can interfere with experimental results, potentially leading to incorrect interpretations of metabolic pathways. Several analytical techniques are employed to verify the chemical purity of stable isotope-labeled compounds. isotope.com These methods provide a comprehensive assessment of the compound's identity and purity, ensuring that the observed metabolic effects are attributable solely to the labeled tracer. moravek.com

Common methods for determining chemical purity include:

High-Performance Liquid Chromatography (HPLC): HPLC separates the compound from non-volatile impurities based on its physicochemical properties, allowing for quantification of its purity. isotope.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds and provides both separation and identification of the target molecule and any volatile impurities. isotope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the chemical identity of the compound and detecting any structurally similar impurities. isotope.com

Melting Point Analysis: A sharp and specific melting point range can be an indicator of high purity for a crystalline solid like this compound. sigmaaldrich.com

Interactive Table: Techniques for Chemical Purity Assessment

| Analytical Technique | Principle of Operation | Information Provided |

|---|---|---|

| HPLC | Separates components of a mixture based on differential partitioning between a stationary and mobile phase. | Quantifies the percentage of the target compound relative to impurities. isotope.com |

| GC-MS | Separates volatile compounds in the gas phase followed by mass-based detection and identification. | Confirms molecular weight and structure, and identifies volatile impurities. isotope.com |

| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Verifies the chemical structure and identifies the presence of structural analogs or impurities. isotope.com |

| Melting Point | Measures the temperature range over which a solid substance melts. | A narrow melting range close to the literature value suggests high purity. sigmaaldrich.com |

Stable Isotope Tracing Experimental Design

Stable isotope tracing is a powerful methodology used to track the metabolic fate of molecules within a biological system. nih.gov By introducing a compound labeled with a heavy, non-radioactive isotope, such as carbon-13 (¹³C), researchers can follow its journey through various biochemical pathways. nih.govnih.gov The design of these experiments is critical and involves careful selection of the isotopic tracer and the model system to accurately probe the metabolic questions of interest. researchgate.netnih.gov

The choice of tracer is a cornerstone of metabolic flux analysis (MFA). researchgate.netnih.gov The specific labeling pattern of the tracer molecule determines which metabolic reactions and pathways can be resolved. researchgate.net this compound is a strategically designed tracer for investigating polyamine metabolism.

The defining feature of this compound is the placement of four ¹³C atoms exclusively on the butyl moiety of the spermidine molecule. sigmaaldrich.com This specific labeling is highly informative for tracing polyamine metabolic pathways. Spermidine is synthesized from two precursors: putrescine, which provides the four-carbon butylamine (B146782) backbone, and a propylamine (B44156) group derived from decarboxylated S-adenosylmethionine (dcSAM).

By labeling the butyl group, researchers can specifically track the contribution and fate of the putrescine portion of the spermidine molecule. This allows for the precise monitoring of its uptake, its conversion into spermine (which also incorporates the butyl group), or its catabolism back to putrescine. This specificity helps to distinguish the metabolic flux originating from putrescine from that of other precursors in the complex and interconnected polyamine pathway. nih.gov

This compound is one of several available labeled tracers for polyamine research, each with distinct advantages and applications. The choice among them depends on the specific biological question.

Spermidine-(butyl-d8) trihydrochloride: This tracer uses deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, to label the butyl group. sigmaaldrich.com While effective for tracing, deuterium labeling can sometimes introduce a "kinetic isotope effect," where the heavier mass of deuterium can slightly alter the rates of enzymatic reactions. In contrast, ¹³C is generally considered to have a negligible isotope effect, making it metabolically almost identical to the natural ¹²C isotope. biorxiv.org The mass shift for d8-spermidine is +8, which is easily detectable by mass spectrometry. sigmaaldrich.com

¹⁵N-Labeled Tracers: Tracers like ¹⁵N₂-Putrescine utilize the stable isotope of nitrogen. These are employed to study the flow of nitrogen atoms through the polyamine pathway, a process known as nitrogen flux analysis. nih.govacs.org This provides complementary information to ¹³C tracing, which follows the carbon backbone. nih.gov Studying both carbon and nitrogen flux, sometimes simultaneously in dual-labeling experiments, can offer a more holistic view of metabolic interdependencies. nih.govnih.gov

Interactive Table: Comparison of Labeled Polyamine Tracers

| Tracer | Isotope | Label Position | Mass Shift | Primary Application | Key Considerations |

|---|---|---|---|---|---|

| Spermidine-(butyl-13C4) | Carbon-13 (¹³C) | Butyl group | M+4 | Tracing the carbon backbone derived from putrescine. sigmaaldrich.com | Negligible kinetic isotope effect; directly tracks carbon flux. biorxiv.org |

| Spermidine-(butyl-d8) | Deuterium (²H) | Butyl group | M+8 | General metabolic tracing of spermidine. sigmaaldrich.com | Potential for kinetic isotope effects that may alter reaction rates. |

| ¹⁵N₂-Putrescine | Nitrogen-15 (¹⁵N) | Amine groups | Varies | Tracing nitrogen flux and assimilation in polyamine synthesis. nih.gov | Provides data on nitrogen metabolism, complementary to carbon tracing. acs.org |

The selection of an appropriate model system is essential for contextualizing the data obtained from stable isotope tracing experiments.

In vitro cell culture models are widely used to study polyamine metabolism in a controlled environment. nih.gov Various cell lines, including porcine intestinal epithelial cells (IPEC-J2) and human cancer cells, have been employed to investigate the roles of polyamines in processes like cell proliferation, migration, and inflammation. imrpress.comfao.org

In a typical experiment, this compound is added to the cell culture medium. nih.govresearchgate.net Over time, the cells take up the labeled spermidine. Researchers can then harvest the cells at different time points, extract the metabolites, and analyze them using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net This analysis allows for the quantification of the labeled spermidine and its downstream metabolites, such as ¹³C₄-spermine. By measuring the rate of incorporation of the ¹³C label into different polyamine pools, scientists can calculate the flux through specific biosynthetic and catabolic pathways. researchgate.netnih.gov

For instance, studies have used such models to show that spermidine can enhance cell proliferation and migration. imrpress.com In cancer cell models, tracing experiments can elucidate how polyamine metabolism is altered and whether it represents a potential therapeutic target. nih.govnih.gov

Interactive Table: Findings from In Vitro Isotopic Tracing Studies

| Cell Line | Research Focus | Key Findings Using Labeled Tracers |

|---|---|---|

| Porcine Enterocytes (IPEC-J2) | Role of polyamines in intestinal health | Spermidine was shown to enhance cell proliferation and migration, indicating its conversion from putrescine is crucial for these functions. imrpress.com |

| Human Cancer Cell Lines (e.g., L1210) | Polyamine metabolism in cancer | Isotope tracing helps quantify polyamine pool sizes and the activity of key enzymes in polyamine synthesis and catabolism. nih.govnih.gov |

| Human Colon Carcinoma (HCT116) | General metabolic pathway activity | Deep labeling with ¹³C precursors revealed active synthesis and degradation of polyamines, linked to the cell cycle. nih.gov |

Model Systems for Isotopic Tracing

In Vitro Cell Culture Models

Specific Cell Lines

Yeast (Saccharomyces cerevisiae): As a simple eukaryotic model, yeast is instrumental in studying fundamental cellular processes involving polyamines. In studies with polyamine-deficient yeast strains, spermidine is essential for growth and cell cycle progression. nih.gov The introduction of this compound allows researchers to trace its uptake and conversion to other polyamines, elucidating the regulation of polyamine homeostasis.

Human Immune Cells (e.g., Dendritic Cells): The immune system is intricately regulated by polyamines. In studies involving bone marrow-derived dendritic cells (BMDCs), spermidine has been shown to suppress their activation. oup.com Utilizing this compound in such cultures can precisely track its influence on immune cell metabolism and function, distinguishing exogenous spermidine from endogenous pools.

iPSC-derived Neurons: In the context of neurodegenerative diseases, where polyamine dysregulation is often implicated, induced pluripotent stem cell (iPSC)-derived neurons provide a relevant human model. nih.gov Tracing with this compound can help to understand how neuronal cells metabolize spermidine and how this process is altered in disease states.

Media Supplementation and Incubation Conditions

Successful tracing studies with this compound hinge on appropriate media supplementation and incubation conditions.

Media Composition: The basal medium, such as DMEM, RPMI-1640, or custom formulations, should be carefully chosen based on the specific requirements of the cell line. qiagen.comnih.gov For tracer experiments, it is often advantageous to use a medium where the unlabeled counterpart of the tracer is absent or present at a very low concentration to maximize the incorporation of the labeled compound. The medium is typically supplemented with serum (e.g., fetal bovine serum), L-glutamine, and antibiotics. qiagen.com

Supplementation and Incubation: this compound is added to the culture medium at concentrations that are physiologically relevant and non-toxic. For instance, studies have used spermidine concentrations ranging from micromolar to millimolar levels, depending on the cell type and experimental goals. oup.combiologists.commdpi.com Incubation times for tracer experiments can vary from a few hours to several days to monitor the dynamic changes in metabolite labeling. biologists.commdpi.com Standard incubation conditions are typically 37°C in a humidified atmosphere with 5% CO2. qiagen.com

Table 1: Illustrative In Vitro Experimental Parameters

| Parameter | Yeast | Human Dendritic Cells | iPSC-derived Neurons |

|---|---|---|---|

| Cell Type | Saccharomyces cerevisiae (polyamine-deficient strain) | Bone Marrow-Derived Dendritic Cells (BMDCs) | Human iPSC-derived cortical neurons |

| Basal Medium | YPD or synthetic defined medium | RPMI-1640 | Neurobasal medium |

| Key Supplements | Amino acids, glucose | Fetal Bovine Serum (FBS), GM-CSF | B-27 supplement, Glutamax |

| This compound Concentration | 1-10 µM | 10-100 µM | 1-50 µM |

| Incubation Time | 4 - 24 hours | 6 - 48 hours | 24 - 72 hours |

This table is for illustrative purposes; optimal conditions must be determined empirically.

Ex Vivo Tissue Explant Models

Ex vivo tissue explant models bridge the gap between in vitro and in vivo research by maintaining the tissue architecture and cellular heterogeneity. Tissue slices or explants from organs such as the liver, brain, or intestine can be cultured for a short period in a medium supplemented with this compound. This approach allows for the investigation of spermidine metabolism in a more physiologically relevant context than isolated cells, revealing tissue-specific metabolic pathways. For example, colon explants can be used to study the role of spermidine in intestinal health and disease.

In Vivo Animal Models

In vivo studies using animal models are crucial for understanding the systemic effects and metabolic fate of spermidine.

Common Animal Models:

Mice (Mus musculus): Widely used due to their genetic tractability and well-characterized physiology.

Drosophila melanogaster (Fruit Fly): A powerful model for genetic studies of aging and metabolism.

Caenorhabditis elegans (Nematode): Ideal for high-throughput screening and lifespan studies.

Rats (Rattus norvegicus): Often used in physiological and pharmacological studies due to their larger size, which facilitates surgical procedures and biofluid collection.

Route of Administration

The method of administration of this compound is a critical experimental parameter.

Dietary Supplementation: Incorporating the labeled compound into the chow or drinking water allows for chronic, non-invasive administration, mimicking dietary intake. Studies in mice have utilized this method to investigate the long-term effects of spermidine on health and longevity.

Intraperitoneal Injection: This route provides a rapid and precise delivery of a known amount of the compound, bypassing first-pass metabolism in the liver. It is commonly used in studies investigating the acute metabolic effects of spermidine in rats and mice.

Tissue and Biofluid Sampling for Analysis

Following administration of this compound, various biological samples are collected to trace the distribution and transformation of the labeled spermidine.

Tissues: Organs of interest, such as the liver, heart, brain, spleen, and muscle, are harvested at specific time points. These tissues are then processed to extract metabolites for analysis.

Biofluids: Blood (plasma and serum), urine, and cerebrospinal fluid are collected to monitor the systemic levels of labeled spermidine and its metabolites. This provides a dynamic view of spermidine pharmacokinetics and metabolism.

Table 2: Overview of In Vivo Administration and Sampling

| Animal Model | Route of Administration | Typical Samples Collected | Research Focus |

|---|---|---|---|

| Mice | Dietary Supplementation, Intraperitoneal Injection | Blood, Liver, Heart, Brain, Muscle, Intestine | Aging, Cardiovascular Health, Neuroprotection |

| Rats | Intraperitoneal Injection, Oral Gavage | Blood, Liver, Kidney, Brain | Drug Metabolism, Toxicology, Physiology |

| Drosophila | Dietary Supplementation | Whole Body Homogenate | Lifespan, Stress Resistance, Genetics |

| C. elegans | Supplementation in Growth Medium | Whole Body Homogenate | Lifespan, Developmental Biology |

Data Analysis and Interpretation in Stable Isotope Metabolomics

The analysis of samples from experiments using this compound typically involves mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

The analytical process involves:

Extraction of Metabolites: Polyamines and other metabolites are extracted from cells, tissues, or biofluids.

Chromatographic Separation: The extracted metabolites are separated based on their physicochemical properties.

Mass Spectrometric Detection: The mass spectrometer detects and quantifies the different isotopologues of spermidine and its downstream metabolites (e.g., spermine, N1-acetylspermidine). The presence of the +4 Da shift due to the four 13C atoms in the butyl moiety allows for the unambiguous identification of the administered spermidine and its metabolic products.

Data Interpretation: The data generated from the mass spectrometer is used to calculate the fractional labeling of the metabolite pool. This information, in conjunction with metabolic network models, can be used to determine metabolic fluxes – the rates of metabolic reactions. By tracing the incorporation of the 13C label, researchers can quantify the rate of spermidine uptake, its conversion to spermine, and its catabolism, providing a quantitative understanding of polyamine dynamics in the biological system under investigation.

Metabolic Flux Analysis from Tracer Data

The isotopic enrichment data obtained from experiments using this compound serves as the input for 13C-Metabolic Flux Analysis (13C-MFA). nih.govresearchgate.net This powerful computational technique quantifies the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular metabolism in action. ethz.chnih.gov Rather than just measuring metabolite concentrations, 13C-MFA elucidates the dynamic response of metabolic networks. nih.gov

The core principle of 13C-MFA is to use the measured distribution of 13C isotopes in metabolites to infer the activity of the pathways that produced them. youtube.com For instance, the specific pattern of 13C incorporation into putrescine or spermine after administration of Spermidine-(butyl-13C4) can reveal the relative activity of the biosynthetic and catabolic arms of the polyamine cycle. nih.gov

The workflow for a 13C-MFA study typically includes:

Model Definition: A stoichiometric model of the metabolic network of interest (e.g., polyamine metabolism) is constructed. This model includes all relevant reactions, their substrates, products, and the specific carbon atom transitions for each reaction.

Tracer Experiment: The biological system is cultured with the isotopic tracer (Spermidine-(butyl-13C4)) until it reaches an isotopic and metabolic steady state. researchgate.net

Measurement: The mass isotopomer distributions of key metabolites are measured using mass spectrometry, as described in the previous section. nih.gov

Flux Estimation: The measured labeling patterns are compared to theoretical patterns predicted by the metabolic model for a given set of fluxes. Computational algorithms then iteratively adjust the flux values in the model to find the best fit between the predicted and experimentally measured labeling data. researchgate.net

The output of a 13C-MFA is a detailed flux map, which provides absolute or relative rates for every reaction in the model, along with confidence intervals for each estimated flux. researchgate.net This allows researchers to pinpoint specific enzymatic steps that are altered under different conditions, such as disease or in response to therapeutic agents. nih.gov For example, an increase in labeled spermine derived from the tracer would indicate an accelerated flux through spermine synthase.

The table below provides a simplified example of flux data that could be generated from a 13C-MFA study focused on polyamine metabolism.

| Metabolic Reaction | Control Group Flux (relative units) | Treated Group Flux (relative units) | Fold Change |

| Spermidine -> Putrescine | 15.2 ± 1.1 | 30.5 ± 2.3 | 2.0 |

| Spermidine -> Spermine | 45.8 ± 3.5 | 22.9 ± 1.9 | 0.5 |

| Putrescine -> Spermidine | 60.1 ± 4.8 | 55.4 ± 4.1 | 0.92 |

This table illustrates how 13C-MFA can provide quantitative data on reaction rates, enabling comparison between different experimental conditions.

Bioinformatic Tools for Pathway Mapping

The analysis and interpretation of data from stable isotope tracing experiments are heavily reliant on sophisticated bioinformatic tools. escholarship.org These software packages are essential for processing raw data, performing flux calculations, and, crucially, for visualizing the results in the context of known biological pathways. bohrium.com

Several categories of tools are employed in the analysis pipeline for data derived from tracers like this compound:

Data Processing and Enrichment Calculation: Tools such as MAVEN, X13CMS, and Escher-Trace are used to process raw LC-MS data, identify labeled compounds, correct for natural isotope abundance, and calculate fractional enrichment. escholarship.orgresearchgate.netresearchgate.net Escher-Trace is a web-based application specifically designed to analyze and visualize stable isotope tracing data directly on metabolic maps. researchgate.netbohrium.com

Pathway Databases and Visualization: To understand the functional implications of the observed metabolic changes, data is mapped onto biological pathways. The Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome are comprehensive databases containing curated pathway maps for a vast number of organisms. nih.govyoutube.com These tools allow researchers to visualize the polyamine metabolic network and highlight the specific reactions and metabolites that show significant changes in labeling. researchgate.net

Integrated 'Omics' Analysis: Modern systems biology often involves integrating data from multiple sources (e.g., transcriptomics, proteomics, metabolomics). Tools like PaintOmics and Metascape are designed for such integrative analyses. nih.govyoutube.com For example, PaintOmics can overlay gene expression data with metabolite enrichment data onto KEGG pathways, allowing researchers to see if a change in metabolic flux is correlated with the upregulation or downregulation of the gene encoding the relevant enzyme. nih.gov

Flux Modeling Software: The core 13C-MFA calculations are performed by specialized software that can handle complex metabolic models and statistical fitting. This includes academic and commercial packages that implement the necessary algorithms for flux estimation.

The table below summarizes some key bioinformatic tools and their functions in the context of analyzing data from this compound tracer experiments.

| Tool Name | Primary Function | Application in Polyamine Flux Analysis |

| Escher-Trace | Isotope tracing data analysis and visualization | Corrects for natural abundance and overlays 13C enrichment data onto polyamine pathway maps. escholarship.orgbohrium.com |

| KEGG | Pathway database | Provides reference maps for polyamine biosynthesis and catabolism to contextualize findings. youtube.com |

| PaintOmics 4 | Integrative multi-omics analysis | Visualizes changes in both polyamine metabolite levels and the expression of related genes (e.g., SRM, SMS) on pathway maps. nih.gov |

| MAVEN/X13CMS | LC-MS data processing for metabolomics | Identifies and quantifies isotopologues of polyamines and related metabolites from raw mass spectrometry data. researchgate.netresearchgate.net |

By leveraging these computational frameworks, researchers can move from raw analytical measurements to a deep, quantitative understanding of how polyamine pathways are regulated and function in living systems.

Investigating Polyamine Metabolic Pathways Using Spermidine Butyl 13c4 Trihydrochloride

Polyamine Biosynthesis Pathway Elucidation

The biosynthesis of polyamines is a tightly regulated process critical for cell growth, proliferation, and differentiation. researchgate.netnih.gov Utilizing isotopically labeled compounds like Spermidine-(butyl-13C4) trihydrochloride enables detailed investigation into the mechanisms governing this pathway.

The primary pathway for spermidine (B129725) synthesis involves the conversion of the diamine putrescine. researchgate.net This reaction is catalyzed by the enzyme spermidine synthase, which transfers an aminopropyl group from a donor molecule, decarboxylated S-adenosylmethionine (dcSAM), to putrescine. nih.govfrontiersin.org

By introducing a ¹³C-labeled precursor, such as ¹³C-putrescine, into a cellular system, researchers can trace its incorporation into the spermidine pool. The resulting ¹³C-labeled spermidine can be unequivocally identified and quantified using mass spectrometry. This technique allows for the direct measurement of the rate of synthesis and provides definitive evidence of the precursor-product relationship. Studies in various organisms and cell types, including human brain tumors, have utilized similar tracing methods to demonstrate that the rate of putrescine conversion can vary significantly and often correlates with the degree of malignancy or cellular proliferation. nih.gov

Spermidine synthase (SPDS) is the key enzyme responsible for producing spermidine from putrescine. frontiersin.org The activity of this enzyme can be precisely measured in vitro. nih.gov A typical assay involves incubating the purified or recombinant enzyme with its substrates, putrescine and dcSAM, and then quantifying the amount of spermidine produced over a specific time period. nih.gov Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to separate and measure the polyamines after derivatization with a fluorescent agent like dansyl chloride. nih.govnih.gov

The use of a labeled substrate like ¹³C-putrescine in these assays allows for highly sensitive and specific detection of the product, ¹³C-spermidine, via mass spectrometry. This approach eliminates potential interference from endogenous, unlabeled spermidine that may be present in crude cell lysates. Such assays are crucial for determining the kinetic properties of spermidine synthase (e.g., Kₘ and Vₘₐₓ) and for studying how its activity is regulated by inhibitors or allosteric effectors. nih.gov For instance, research has shown that spermidine synthase activity increases significantly during periods of rapid cell growth. nih.gov

For example, genetically modifying cells to overexpress or knock out genes encoding biosynthetic enzymes, such as ornithine decarboxylase (ODC) or spermidine synthase, can dramatically alter the metabolic flux. researchgate.netnih.gov Similarly, environmental stressors, such as exposure to toxins like cadmium, can impact polyamine metabolism. nih.gov Studies have shown that such stressors can lead to an accumulation of certain polyamines, and pretreatment with specific polyamines can sometimes confer tolerance. nih.gov By tracing the flow of ¹³C labels, scientists can pinpoint which enzymatic steps are accelerated or inhibited in response to these genetic and environmental perturbations, providing a dynamic view of metabolic regulation.

Interactive Table 1: Key Enzymes and Reactions in Spermidine Biosynthesis (This is a simplified representation of an interactive table. In a web format, you could filter or sort this data.)

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function in Pathway |

| Ornithine Decarboxylase | ODC | L-Ornithine | Putrescine, CO₂ | Produces the initial precursor for spermidine synthesis. researchgate.net |

| S-adenosylmethionine decarboxylase | SAMDC / AdoMetDC | S-adenosylmethionine (SAM) | Decarboxylated S-adenosylmethionine (dcSAM), CO₂ | Provides the aminopropyl group donor for the synthase reaction. researchgate.netnih.gov |

| Spermidine Synthase | SPDS / SPMS | Putrescine, dcSAM | Spermidine, Methylthioadenosine (MTA) | Catalyzes the final step in spermidine formation. researchgate.netfrontiersin.org |

Polyamine Catabolism and Interconversion Studies

Polyamine levels are controlled not only by synthesis but also by a tightly regulated catabolic pathway that breaks down and interconverts these molecules. researchgate.netmdpi.com This process is essential for maintaining polyamine homeostasis and preventing cellular toxicity from polyamine overaccumulation. mdpi.com

The rate-limiting step in polyamine catabolism is initiated by the enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT). mdpi.com SSAT transfers an acetyl group from acetyl-CoA to the N1 position of spermidine or spermine. oncotarget.com The acetylation of spermidine produces N1-acetylspermidine. oncotarget.com This acetylated derivative is then a substrate for oxidation or can be excreted from the cell. oncotarget.commdpi.com

Using this compound as a tracer allows researchers to precisely follow this catabolic step. When the labeled spermidine is introduced into cells, the activity of SSAT will produce N1-acetylspermidine-(butyl-13C4). This labeled product can be detected by mass spectrometry, enabling a direct measurement of SSAT activity in vivo. This is particularly important as SSAT expression is often low but can be highly induced under various conditions, including in response to certain drugs or in various cancers. mdpi.comnih.gov Overexpression of SSAT leads to rapid depletion of spermidine and spermine, which can inhibit cell growth and induce apoptosis. nih.govnih.gov

Following acetylation, N1-acetylspermidine is a substrate for the FAD-dependent enzyme N1-acetylpolyamine oxidase (APAO), often referred to simply as polyamine oxidase (PAO). researchgate.netwikipedia.org This enzyme oxidizes N1-acetylspermidine, cleaving it to regenerate the precursor putrescine and producing 3-acetamidopropanal (B1240501) and hydrogen peroxide as byproducts. researchgate.netwikipedia.org

The use of this compound facilitates the tracking of this entire two-step conversion. The ¹³C label on the butyl moiety of spermidine is retained through the acetylation and subsequent oxidation steps, resulting in the formation of ¹³C-putrescine. Detecting the labeled putrescine provides conclusive evidence of the complete catabolic conversion from spermidine.

Another critical enzyme in this system is spermine oxidase (SMOX), which catalyzes the direct back-conversion of spermine to spermidine, also producing hydrogen peroxide. mdpi.comnih.gov While APAO primarily acts on acetylated polyamines, SMOX acts on spermine itself. mdpi.comjensenlab.org Both oxidases are key regulators of polyamine levels, and their dysregulation is implicated in various pathological states, including cancer and inflammatory conditions, partly through the production of reactive oxygen species like hydrogen peroxide. wikipedia.orgjensenlab.org

Interactive Table 2: Key Enzymes and Reactions in Spermidine Catabolism (This is a simplified representation of an interactive table. In a web format, you could filter or sort this data.)

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function in Pathway |

| Spermidine/spermine N1-acetyltransferase | SSAT / SAT1 | Spermidine, Acetyl-CoA | N1-acetylspermidine, CoA | Initiates the catabolic pathway by acetylating spermidine. mdpi.comoncotarget.com |

| N1-acetylpolyamine oxidase | APAO / PAO | N1-acetylspermidine, O₂, H₂O | Putrescine, 3-acetamidopropanal, H₂O₂ | Oxidizes the acetylated spermidine to regenerate putrescine. researchgate.netwikipedia.org |

| Spermine Oxidase | SMOX | Spermine, O₂, H₂O | Spermidine, 3-aminopropanal, H₂O₂ | Catalyzes the direct back-conversion of spermine to spermidine. mdpi.comjensenlab.org |

Dynamic Regulation of Catabolic Enzymes

The breakdown of polyamines is a tightly controlled process, crucial for preventing the accumulation of these compounds to toxic levels and for maintaining cellular homeostasis. capes.gov.br The primary enzymes involved in spermidine catabolism are spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). The use of labeled tracers like this compound is instrumental in studying the flux through these catabolic pathways and understanding their regulation.

In plants, for example, polyamine catabolism is performed by copper-containing amine oxidases (CuAOs) and flavin-containing polyamine oxidases (PAOs). frontiersin.org Studies have shown that the expression of genes encoding these enzymes is modulated in response to various developmental cues and environmental stresses, such as heat and cold. nih.gov For instance, in tomato leaves, the transcript levels of PAO4-like increase in response to both heat and cold stress, while PAO2 expression is specifically induced by cold. nih.gov By administering this compound, researchers can trace the conversion of labeled spermidine into its acetylated derivatives and subsequently into putrescine, providing a direct measure of the in vivo activity of SSAT and PAO under different conditions.

The regulation of these enzymes is complex, involving transcriptional, translational, and post-translational mechanisms. kaust.edu.sa Polyamines themselves can regulate the expression and activity of their catabolic enzymes. For instance, high levels of polyamines can induce the expression of SSAT, thereby promoting their own degradation in a feedback loop. This dynamic regulation ensures that cellular polyamine levels are maintained within a narrow, optimal range. The activity of these catabolic enzymes often correlates with specific cellular processes, such as cell division, expansion, and vascular development in plants. researchgate.net

| Enzyme | Regulatory Factors | Function in Catabolism |

| Spermidine/spermine N1-acetyltransferase (SSAT) | Induced by high polyamine levels | Acetylates spermidine and spermine, marking them for export or for oxidation by PAO. |

| Polyamine Oxidase (PAO) | Transcriptional regulation by stress (e.g., heat, cold) and developmental cues. frontiersin.orgnih.gov | Oxidizes acetylated polyamines back to simpler polyamines (e.g., putrescine). frontiersin.org |

| Copper-containing Amine Oxidases (CuAOs) | Spatiotemporal expression during development. researchgate.net | Involved in the terminal catabolism of polyamines. |

Intracellular Polyamine Transport and Homeostasis

The maintenance of stable intracellular polyamine concentrations, known as polyamine homeostasis, is vital for normal cell function and is achieved through a balance of biosynthesis, catabolism, and transport across the cell membrane. capes.gov.brnih.gov Polyamine transport systems are critical for both the uptake of exogenous polyamines from the environment and the efflux of excess or catabolized polyamines. nih.gov The use of labeled spermidine allows for the direct measurement of these transport kinetics.

Mechanisms of Spermidine Uptake and Efflux

Uptake: Mammalian cells utilize a specific, energy-dependent polyamine transport system to internalize polyamines like spermidine. physiology.org While the exact molecular components are still being fully elucidated, research points to a multi-step process. One proposed mechanism for polyamine uptake is caveolae-dependent endocytosis. nih.govnih.gov In this model, polyamines are internalized into vesicles, a process that can be inhibited by knocking down caveolin-1 (B1176169) (CAV-1), a key protein in caveolae formation. nih.govresearchgate.net Subsequent release from these vesicles may be mediated by nitric oxide synthase 2 (NOS2). nih.govresearchgate.net

In addition to endocytosis, solute carrier (SLC) transporters are also implicated in polyamine transport. frontiersin.org For instance, SLC3A2 has been identified as a key player, though it may act by facilitating the trafficking of other transport proteins to the cell membrane. frontiersin.org Under certain conditions, such as low intracellular polyamine levels, SLC3A2 can function bidirectionally, importing putrescine. nih.govresearchgate.net

Efflux: The removal of excess polyamines from the cell is equally important for homeostasis. Acetylation by SSAT is often a prerequisite for efficient efflux. The acetylated polyamines are then exported from the cell. The amino acid transporter SLC3A2 has been identified as a polyamine export protein in some cancer cells, where it facilitates the export of acetylated polyamines in exchange for arginine. nih.govnih.gov In bacteria, dedicated efflux pumps, such as the multidrug transporter Blt in Bacillus subtilis and the AmvA pump in Acinetobacter baumannii, have been shown to transport spermidine out of the cell. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net The expression of these pumps can be induced by high levels of polyamines, providing a mechanism to relieve polyamine toxicity. biorxiv.orgpnas.org

| Transport Mechanism | Key Proteins/Factors | Direction | Description |

| Caveolae-dependent endocytosis | Caveolin-1 (CAV-1), Nitric Oxide Synthase 2 (NOS2) nih.govnih.govresearchgate.net | Uptake | Polyamines are internalized into the cell within caveolae vesicles. nih.gov |

| Solute Carrier Transporters | SLC3A2, SLC22A4 (OCTN1), SLC18B1 (VPAT) frontiersin.org | Uptake/Efflux | Mediate the transport of polyamines across the plasma membrane. SLC3A2 can act as an exporter for acetylated polyamines or a bidirectional transporter for putrescine. nih.govnih.govresearchgate.net |

| Bacterial Efflux Pumps | Blt (B. subtilis), AmvA (A. baumannii), AceI (A. baumannii) nih.govbiorxiv.orgpnas.org | Efflux | Actively transport polyamines, particularly spermidine and spermine, out of the bacterial cell. biorxiv.orgpnas.org |

Regulation of Intracellular Polyamine Pools

A key feature of this regulation is a feedback mechanism. High intracellular polyamine levels not only induce catabolic enzymes like SSAT but also suppress both polyamine biosynthesis and uptake. nih.govembopress.org The down-regulation of the polyamine transport system by excess polyamines is a rapid process, occurring in response to even small increases in intracellular pools. nih.gov Conversely, depletion of intracellular polyamines leads to a significant up-regulation of the transport system, increasing the cell's capacity to acquire polyamines from its surroundings. nih.gov

This regulation is highly sensitive. For example, in murine leukemia cells, a 48-hour treatment with biosynthesis inhibitors leads to a gradual decline in intracellular polyamines, which is met with a steady increase in the maximal velocity (Vmax) of spermidine and spermine transport. nih.gov Restoration of the polyamine pools quickly reverses this effect. The effectiveness of different polyamines in down-regulating transport follows the order: putrescine < spermidine < spermine. nih.gov This intricate control highlights the cell's ability to finely tune its polyamine content in response to both internal and external cues, a process that can be quantitatively analyzed by tracking the metabolic fate of isotopically labeled polyamines.

Exploring Spermidine Mediated Cellular Processes Through Isotopic Tracing

Autophagy Induction and Regulation

Autophagy is a critical cellular recycling process that degrades and removes dysfunctional components to maintain cellular homeostasis. Spermidine (B129725) is a well-established inducer of this process.

Tracing Spermidine's Role in Autophagosome Formation

Isotopic tracing studies, which would utilize compounds like Spermidine-(butyl-13C4) trihydrochloride, are instrumental in confirming the direct role of exogenous spermidine in initiating autophagy. A key indicator of autophagy induction is the formation of autophagosomes, double-membraned vesicles that engulf cytoplasmic material destined for degradation. Research has demonstrated that spermidine treatment leads to a significant increase in the formation of fluorescently-tagged LC3 (microtubule-associated protein 1 light chain 3) puncta, which are markers for autophagosome membranes. This is further confirmed by immunoblotting, which shows an increased ratio of the lipidated form of LC3 (LC3-II) to the cytosolic form (LC3-I), signifying the recruitment of LC3 to the autophagosome. Studies have also noted that spermidine treatment increases the rate of autolysosome formation, the structure resulting from the fusion of an autophagosome with a lysosome.

Investigating Downstream Targets and Signaling Pathways (e.g., EP300 inhibition, ROS burst, ATM activation)

The molecular mechanisms by which spermidine induces autophagy are multifaceted. One primary pathway involves the direct inhibition of the acetyltransferase EP300 (E1A-binding protein p300). Spermidine, along with other natural compounds, has been shown to inhibit the enzymatic activity of EP300, leading to changes in the acetylation status of proteins involved in autophagy regulation. mdpi.com This inhibition of EP300 is a key event that helps trigger the autophagic cascade.

Furthermore, spermidine's influence extends to the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a crucial mediator of the DNA damage response that also plays a role in mitochondrial homeostasis. Studies have revealed that spermidine treatment can induce ATM activation, as evidenced by the phosphorylation of ATM at serine 1981. This activation is not isolated; it is linked to a corresponding burst of reactive oxygen species (ROS). While often associated with damage, this ROS burst can act as a signaling event. The activation of ATM appears to be a critical signal that initiates the selective autophagy of mitochondria.

Functional Link to Mitochondrial Autophagy (Mitophagy)

The selective removal of damaged or superfluous mitochondria via autophagy, a process known as mitophagy, is vital for cellular health. Spermidine has a direct functional link to this process. The spermidine-induced activation of ATM is an upstream event that regulates the PINK1/Parkin pathway, a major signaling cascade in mitophagy. In ATM-proficient cells, spermidine treatment promotes the accumulation of the protein kinase PINK1 on damaged mitochondria and the subsequent translocation of the E3 ubiquitin ligase Parkin, which tags the mitochondria for degradation. In cells lacking ATM, this spermidine-induced mitophagy is impaired. Electron microscopy has visually confirmed that spermidine treatment results in the formation of mitophagosomes (autophagosomes containing mitochondria) and mitolysosomes, providing ultrastructural evidence for its role in promoting mitochondrial clearance.

Table 1: Molecular Markers of Spermidine-Induced Autophagy

| Marker / Target | Observation | Cellular Consequence | References |

|---|---|---|---|

| LC3 Puncta / LC3-II:LC3-I Ratio | Increased upon spermidine treatment | Indicates enhanced autophagosome formation | |

| EP300 Acetyltransferase | Enzymatic activity is directly inhibited by spermidine | Promotes changes in protein acetylation that favor autophagy induction | mdpi.com |

| ATM Kinase (p-ATM Ser-1981) | Phosphorylation and activation are induced by spermidine | Acts as a critical upstream signal for initiating mitophagy | |

| PINK1 / Parkin | Accumulation and translocation to mitochondria are promoted | Facilitates the tagging and selective degradation of damaged mitochondria (mitophagy) |

Mitochondrial Function and Bioenergetics

Spermidine's Impact on ATP Production and Mitochondrial Respiration

A direct consequence of improved mitochondrial health is enhanced energy production. Studies have consistently shown that spermidine treatment leads to an increase in adenosine (B11128) triphosphate (ATP) production. This boost in cellular energy is coupled with an improvement in mitochondrial respiration. Using techniques that measure the oxygen consumption rate (OCR), researchers have demonstrated that spermidine enhances respiratory capacity in various cell types, including neurons. This indicates that spermidine helps mitochondria to more efficiently use oxygen to produce energy. mdpi.com

Modulation of Reactive Oxygen Species (ROS) Levels

Table 2: Impact of Spermidine on Mitochondrial Bioenergetics

| Parameter | Effect of Spermidine Treatment | Method of Measurement | References |

|---|---|---|---|

| ATP Production | Increased | ATP assays | mdpi.com |

| Mitochondrial Respiration | Increased | Oxygen Consumption Rate (OCR) analysis | mdpi.com |

| Mitochondrial ROS Levels | Attenuated / Decreased | Fluorescent probes (e.g., DCF-DA) | |

| Mitochondrial Membrane Potential | Increased | Fluorescent probes (e.g., TMRM) |

Interaction with Mitochondrial Proteins (e.g., Mitochondrial Trifunctional Protein)

Recent research has identified a direct interaction between spermidine and key mitochondrial proteins, highlighting a mechanism by which it can influence cellular metabolism and energy production. aboutspermidine.comuky.edunih.gov Using techniques such as affinity chromatography with spermidine-conjugated beads, studies have shown that spermidine directly binds to the mitochondrial trifunctional protein (MTP). uky.eduresearchgate.net MTP is a critical enzyme complex located in the inner mitochondrial membrane, responsible for three of the four steps in the fatty acid β-oxidation (FAO) pathway.

Detailed biochemical analyses have revealed that spermidine binds with strong affinity to both the alpha (HADHA) and beta (HADHB) subunits of the MTP complex. uky.edunih.gov This binding is not merely an association but has a functional consequence: spermidine acts as an allosteric activator of MTP, enhancing its enzymatic activities. uky.edu This activation leads to an acute enhancement of fatty acid oxidation. aboutspermidine.comuky.edu The specificity of this interaction is underscored by findings that spermine (B22157), another polyamine, can competitively inhibit the FAO-enhancing activity of spermidine by also binding to MTP. researchgate.net This direct activation of a central enzyme in fatty acid metabolism provides a molecular basis for spermidine's observed effects on improving mitochondrial function and bioenergetics. researchgate.netresearchgate.net

Table 1: Spermidine Interaction with Mitochondrial Trifunctional Protein (MTP)

| Interacting Molecule | Target Protein | Subunits | Observed Effect | Research Finding Reference |

| Spermidine | Mitochondrial Trifunctional Protein (MTP) | α (HADHA) and β (HADHB) | Allosteric activation, enhancement of fatty acid oxidation | aboutspermidine.com, uky.edu, nih.gov |

| Spermine | Mitochondrial Trifunctional Protein (MTP) | α (HADHA) and β (HADHB) | Competitive inhibition of spermidine-induced activation | researchgate.net |

Epigenetic Regulation and Histone Acetylation

Polyamines, including spermidine, are recognized as important factors in determining chromatin structure. nih.govnih.gov Their cationic nature allows them to interact with negatively charged molecules like DNA, influencing chromatin condensation. nih.govquora.com Beyond these electrostatic interactions, spermidine is directly implicated in the enzymatic regulation of histone acetylation, a key epigenetic modification that alters chromatin accessibility and regulates transcription. nih.govnih.gov

Spermidine's Influence on Histone Acetyltransferases (HATs)

Research has unveiled a complex, concentration-dependent role for spermidine in modulating the activity of histone acetyltransferases (HATs). Specifically, the HAT p300/CBP-associated factor (P/CAF) is significantly influenced by spermidine levels. nih.govtandfonline.com In vitro studies demonstrate a bimodal effect: at very low micromolar concentrations (up to 3 μM), spermidine activates P/CAF, while at higher concentrations (above 4-5 μM), it becomes inhibitory. nih.govtandfonline.com

Kinetic studies have provided a mechanism for this activation. P/CAF can utilize spermidine as a substrate, catalyzing its acetylation to form N⁸-acetylspermidine. nih.govtandfonline.comunipa.it This acetylated derivative, in turn, can increase the enzymatic activity of P/CAF by up to four-fold, suggesting a positive feedback mechanism at low physiological concentrations. nih.gov Other research has shown that polyamines can stimulate the translation of HAT1 and GCN5 mRNAs, leading to increased protein levels of these enzymes and consequently higher levels of histone H3 and H4 acetylation. nih.gov

Connections to Chromatin Dynamics and Gene Expression

The influence of spermidine on HAT activity directly connects it to the dynamics of chromatin and the regulation of gene expression. nih.gov Histone acetylation, catalyzed by enzymes like P/CAF, neutralizes the positive charge of lysine (B10760008) residues on histone tails, weakening their interaction with DNA. This leads to a more relaxed, open chromatin structure (euchromatin), which is generally associated with increased transcriptional activity.

By modulating HAT activity, spermidine can thus participate in controlling the accessibility of DNA to the transcriptional machinery. nih.govnih.gov The bimodal effect observed with P/CAF suggests a sophisticated regulatory role where cellular spermidine concentrations could fine-tune the acetylation status of specific histone sites. tandfonline.com Furthermore, studies in various organisms have shown that changes in polyamine levels correlate with altered gene expression. For instance, spermidine can induce the expression of key regulatory proteins, underscoring its role as a molecule that can effect broad changes in cellular transcription profiles. mdpi.comresearchgate.net

Table 2: Spermidine's Bimodal Effect on P/CAF Histone Acetyltransferase

| Spermidine Concentration | Effect on P/CAF Activity | Proposed Mechanism | Consequence for Histone H3 | Reference |

| Low (≤ 3µM) | Activation | Spermidine is acetylated to N⁸-acetylspermidine, which activates P/CAF. | Hyperacetylation | nih.gov, tandfonline.com |

| High (≥ 5µM) | Inhibition | Competition with histone substrates. | Hypoacetylation | nih.gov, tandfonline.com |

Protein Translation and Hypusination Pathway

One of the most specific and essential functions of spermidine is its role as the sole precursor for the synthesis of a unique amino acid called hypusine. nih.govresearchgate.netrutgers.edu This post-translational modification occurs exclusively on one cellular protein: eukaryotic translation initiation factor 5A (eIF5A). rutgers.edurutgers.edu The process, known as hypusination, is critical for the biological activity of eIF5A and, consequently, for cell viability and proliferation. mdpi.commdpi.com The covalent incorporation of a part of the spermidine molecule into eIF5A establishes a direct link between polyamine metabolism and the fundamental process of protein synthesis. nih.gov

Spermidine as a Substrate for eIF5A Hypusination

The hypusination of eIF5A is a two-step enzymatic process that is highly conserved in eukaryotes. mdpi.comnih.gov

Deoxyhypusine (B1670255) Formation: The first and rate-limiting step is catalyzed by deoxyhypusine synthase (DHS). researchgate.netnih.gov This enzyme facilitates the NAD⁺-dependent transfer of the 4-aminobutyl moiety from a spermidine molecule to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein. nih.govnih.govnih.gov This reaction forms an intermediate amino acid called deoxyhypusine. nih.gov The binding of spermidine to DHS is dependent on the presence of NAD⁺. portlandpress.com

Hypusine Formation: The second step is catalyzed by deoxyhypusine hydroxylase (DOHH), which hydroxylates the deoxyhypusine residue to form the final, mature hypusine. nih.govresearchgate.net

When cells are cultured with radio-labeled spermidine, eIF5A is the only protein that becomes labeled, demonstrating the remarkable specificity of this pathway. nih.gov Isotopic tracers like this compound are ideal for such experiments, allowing for precise measurement of the flux through the hypusination pathway via mass spectrometry. sigmaaldrich.com

Role of Hypusinated eIF5A in Translation Elongation

Although initially named an initiation factor, the primary role of hypusinated eIF5A (eIF5A^Hyp) is now understood to be in translation elongation and termination. nih.govmdpi.com Its function is to rescue ribosomes that have stalled on specific mRNA sequences that are difficult to translate. nih.govmdpi.com

The most well-characterized of these sequences are stretches of three or more consecutive proline residues (polyproline tracts). nih.govresearchgate.netjohnshopkins.edu The rigid structure of proline can hinder the formation of peptide bonds in the ribosome's peptidyl transferase center. Hypusinated eIF5A binds near the ribosomal E-site, with its long, positively charged hypusine side chain reaching toward the P-site tRNA. nih.gov This is believed to stabilize the tRNA and correctly position it, thereby facilitating peptide bond formation and allowing the ribosome to move past the problematic sequence. mdpi.comnih.gov

Beyond polyproline motifs, eIF5A has been shown to resolve ribosome stalling at other problematic dipeptides and is involved more globally in ensuring the efficiency of elongation and termination. mdpi.comnih.govmdpi.com It also plays a critical role in the translation of certain mitochondrial proteins, by alleviating ribosome stalling on their mitochondrial targeting sequences, thereby impacting mitochondrial function. researchgate.netrupress.org The absence or inhibition of functional, hypusinated eIF5A leads to ribosome accumulation at these stall sites, impairing the synthesis of a specific subset of proteins essential for cellular function and viability. nih.govmdpi.com

Table 3: The Two-Step eIF5A Hypusination Pathway

| Step | Enzyme | Substrates | Product | Key Feature | Reference |

| 1 | Deoxyhypusine Synthase (DHS) | eIF5A Precursor (with Lysine), Spermidine, NAD⁺ | Deoxyhypusine-eIF5A | Rate-limiting step; transfers aminobutyl group from spermidine. | researchgate.net, nih.gov, nih.gov |

| 2 | Deoxyhypusine Hydroxylase (DOHH) | Deoxyhypusine-eIF5A | Hypusine-eIF5A (active) | Hydroxylation of the deoxyhypusine residue. | nih.gov, researchgate.net, mdpi.com |

Metabolic Control Hubs Linking Polyamine Metabolism to Protein Synthesis

Polyamine metabolism and protein synthesis are intricately linked through critical regulatory hubs that ensure cellular homeostasis. youtube.com A primary control point is the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). nih.govcapes.gov.br Spermidine is an indispensable substrate for this process, donating its 4-aminobutyl moiety for the synthesis of a unique amino acid called hypusine on a specific lysine residue of the eIF5A precursor protein. nih.govcapes.gov.broup.com This modification is a two-step enzymatic reaction catalyzed by deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH). capes.gov.brresearchgate.net